molecular formula C14H13ClN2O2 B5152094 3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide

3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B5152094
M. Wt: 276.72 g/mol
InChI Key: DMOKOGSPVFCEHW-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 3rd position, a methoxy group at the 4th position, and a 6-methylpyridin-2-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to obtain the corresponding amine.

    Acylation: The amine is then subjected to acylation using 3-chloro-4-methoxybenzoic acid or its derivatives to form the benzamide core.

    Coupling Reaction: Finally, the benzamide is coupled with 6-methylpyridin-2-yl group using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-chloro-4-formyl-N-(6-methylpyridin-2-yl)benzamide, while substitution of the chloro group with an amine may produce 3-amino-4-methoxy-N-(6-methylpyridin-2-yl)benzamide.

Scientific Research Applications

3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methoxy-2-methylpyridine: Similar in structure but lacks the benzamide moiety.

    N-(6-methylpyridin-2-yl)benzamide: Similar but without the chloro and methoxy substituents on the benzene ring.

    3-chloro-4-methoxybenzamide: Similar but lacks the 6-methylpyridin-2-yl group.

Uniqueness

3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, methoxy, and 6-methylpyridin-2-yl groups allows for diverse chemical modifications and potential therapeutic applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-4-3-5-13(16-9)17-14(18)10-6-7-12(19-2)11(15)8-10/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOKOGSPVFCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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